

Pbt434 Mesylate (ATH434): A Comparative Analysis of Clinical Trial Results in Neurodegenerative Diseases

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Compound of Interest		
Compound Name:	Pbt434 mesylate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Pbt434 mesylate** (also known as ATH434), a novel small molecule inhibitor of alpha-synuclein aggregation and iron chaperone, with other therapeutic alternatives for neurodegenerative diseases, primarily focusing on Multiple System Atrophy (MSA) and Parkinson's Disease (PD). The information is based on publicly available clinical trial data and preclinical studies.

Mechanism of Action

Pbt434 is a brain-penetrant, orally bioavailable small molecule designed to address the underlying pathology of synucleinopathies. Its dual mechanism of action involves:

- Inhibition of Alpha-Synuclein Aggregation: Pbt434 has been shown to inhibit the aggregation
 of alpha-synuclein, a protein that misfolds and accumulates in the brains of individuals with
 Parkinson's disease, MSA, and other related disorders. This aggregation is a key
 pathological hallmark and is believed to contribute to neuronal dysfunction and death.
- Iron Chaperoning: The compound possesses moderate affinity for iron and acts as an iron chaperone, redistributing labile iron within the central nervous system. Elevated iron levels in specific brain regions are associated with increased oxidative stress and alpha-synuclein



aggregation. By modulating iron homeostasis, Pbt434 aims to reduce this pathological cascade.[1]

Pbt434 Mesylate in Multiple System Atrophy (MSA): Phase 2 Clinical Trial (ATH434-201)

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (ATH434-201) evaluated the efficacy, safety, and pharmacokinetics of Pbt434 in patients with early-stage MSA.[2][3][4] [5][6][7][8][9]

Efficacy Results

The trial demonstrated a clinically and statistically significant slowing of disease progression in patients treated with Pbt434 compared to placebo.

Endpoint	Pbt434 Dose	Result	p-value
Modified Unified MSA Rating Scale (UMSARS) Part I (Activities of Daily Living)	50 mg	48% slowing of clinical progression at Week 52	0.03[3]
75 mg	29% slowing of clinical progression at Week 52	0.2[3]	
75 mg	62% slowing of progression at Week 26	0.05[3]	_
Clinical Global Impression of Severity (CGI-S)	50 mg	Overall benefit shown	0.009[3]

Biomarker Results

Biomarker analysis provided evidence of target engagement.



Biomarker	Pbt434 Dose	Result	p-value
Iron Accumulation (MRI)	50 mg	Reduced iron accumulation in substantia nigra, putamen, and globus pallidus	-
50 mg	Significant reduction in putamen at 26 weeks	0.025[3]	
50 mg	Approached statistical significance in globus pallidus at 52 weeks	0.08[3]	
75 mg	Reduced iron accumulation in the globus pallidus	-	
Brain Volume	50 mg and 75 mg	Trends in preservation of brain volume observed at 26 and 52 weeks	-

Safety and Tolerability

Pbt434 was reported to be safe and well-tolerated, with adverse event rates comparable to placebo.[5]

Comparison with Alternative Therapies

This section compares Pbt434 with other investigational drugs for MSA and Parkinson's Disease.

Deferiprone (Iron Chelator) for Parkinson's Disease

Deferiprone is an iron chelator that has been investigated for its potential to slow the progression of Parkinson's disease.



The FAIRPARK-II trial was a large, randomized, placebo-controlled study in early-stage Parkinson's disease patients who had not yet started dopaminergic therapy.[10][11][12][13][14] [15][16][17][18]

Endpoint	Deferiprone	Placebo	Difference	p-value
Change in MDS- UPDRS Total Score (from baseline to 36 weeks)	+15.6 points (worsening)	+6.3 points (worsening)	9.3 points	<0.001[10]
Withdrawal due to disease progression	22.0%	2.7%	-	-

The trial showed that deferiprone was associated with a significant worsening of Parkinson's symptoms compared to placebo.[10][12][15]

Prasinezumab (Anti-Alpha-Synuclein Antibody) for Parkinson's Disease

Prasinezumab is a monoclonal antibody designed to target aggregated forms of alphasynuclein.

The PADOVA study evaluated the efficacy and safety of prasinezumab in patients with early-stage Parkinson's disease.[19][20][21][22][23][24]

Endpoint	Result	p-value
Primary Endpoint: Time to confirmed motor progression (Hazard Ratio)	0.84 (16% risk reduction)	0.0657 (not statistically significant)[21][23][24]
Subgroup Analysis (patients on levodopa): Time to confirmed motor progression (Hazard Ratio)	0.79 (21% risk reduction)	-



The PADOVA trial did not meet its primary endpoint, although some positive trends were observed, particularly in patients already receiving levodopa.[19][20][21]

Anle138b (Alpha-Synuclein Aggregation Inhibitor) for MSA and Parkinson's Disease

Anle138b is a small molecule that inhibits the formation of alpha-synuclein oligomers.

Anle138b has successfully completed a Phase 1a trial in healthy volunteers, demonstrating good safety and tolerability.[25][26][27] Clinical efficacy data from patient trials in MSA or PD are not yet publicly available. Preclinical studies in animal models of MSA have shown that anle138b can reduce alpha-synuclein accumulation, prevent motor decline, and offer neuroprotection.[28][29]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are extensive and proprietary. However, the general methodologies are outlined below.

Pbt434 (ATH434-201) Phase 2 Trial in MSA

- Design: Randomized, double-blind, placebo-controlled.[2][7][8][9]
- Participants: 77 adults with early-stage MSA.[4][6]
- Intervention: Pbt434 (50 mg or 75 mg twice daily) or placebo for 12 months.[4][5]
- Primary Outcome Measures: Change in brain iron levels measured by MRI.[4]
- Secondary Outcome Measures: Change in Unified MSA Rating Scale (UMSARS), Clinical Global Impression of Severity (CGI-S), and other clinical assessments.[3][4]

Deferiprone (FAIRPARK-II) Trial in Parkinson's Disease

- Design: Multicenter, parallel-group, placebo-controlled, randomized.[14]
- Participants: 372 patients with newly diagnosed Parkinson's disease, not on dopaminergic treatment.[12][16]

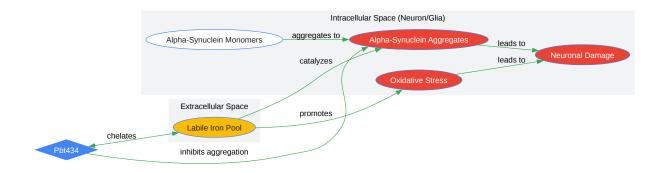


- Intervention: Deferiprone (15 mg/kg twice daily) or placebo for 36 weeks.[10]
- Primary Outcome Measure: Change in the total score of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[14]

Prasinezumab (PADOVA) Phase IIb Trial in Parkinson's Disease

- Design: Multicenter, randomized, double-blind, placebo-controlled.[22][23]
- Participants: 586 individuals with early-stage Parkinson's disease on stable symptomatic treatment.[21]
- Intervention: Intravenous prasinezumab or placebo every 4 weeks for at least 76 weeks.
- Primary Outcome Measure: Time to confirmed motor progression, defined as a ≥5-point increase from baseline on the MDS-UPDRS Part III.[22]

Visualizations Signaling Pathway of Pbt434



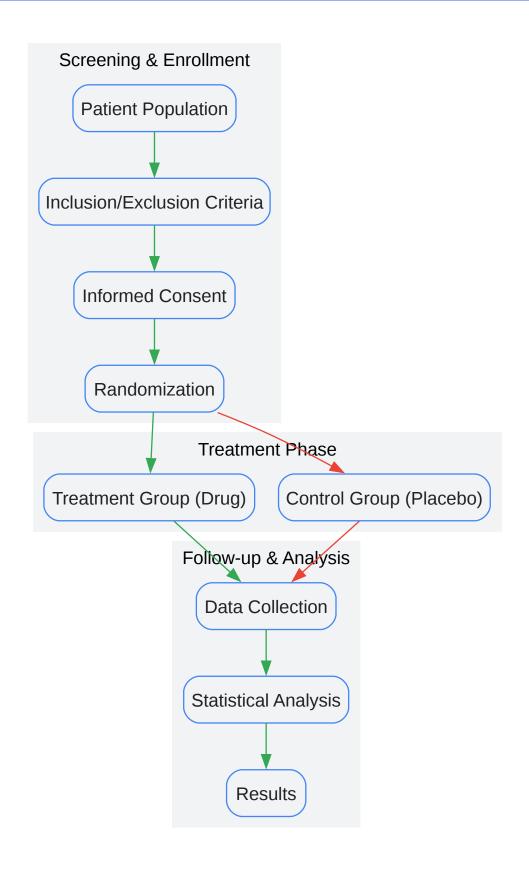


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Caption: Proposed mechanism of action of Pbt434.

Experimental Workflow for a Randomized Controlled Trial



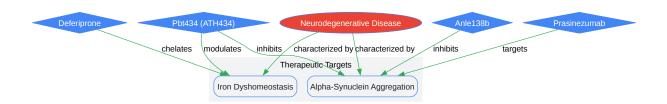


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Caption: General workflow of a randomized controlled clinical trial.



Logical Relationship of Therapeutic Strategies



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Caption: Therapeutic strategies targeting key pathologies.

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Validation & Comparative





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